Bis(phenylmethoxy)phosphinic acid; cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(phenylmethoxy)phosphinic acid; cyclohexanamine is a chemical compound with the molecular formula C20H28NO4P and a molecular weight of 377.414381 g/mol . This compound is known for its unique structure, which includes a phosphinic acid group and a cyclohexanamine moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of bis(phenylmethoxy)phosphinic acid; cyclohexanamine involves several steps. One common method includes the reaction of phenylmethanol with phosphinic acid under controlled conditions to form bis(phenylmethoxy)phosphinic acid. This intermediate is then reacted with cyclohexanamine to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Analyse Chemischer Reaktionen
Bis(phenylmethoxy)phosphinic acid; cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(phenylmethoxy)phosphinic acid; cyclohexanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of bis(phenylmethoxy)phosphinic acid; cyclohexanamine involves its interaction with specific molecular targets. The phosphinic acid group can form strong bonds with metal ions, making it useful in chelation therapy and other applications. The cyclohexanamine moiety can interact with biological receptors, potentially leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Bis(phenylmethoxy)phosphinic acid; cyclohexanamine can be compared with other similar compounds, such as:
Bis(phenylmethoxy)phosphinic acid: Lacks the cyclohexanamine moiety, making it less versatile in biological applications.
Cyclohexanamine derivatives: These compounds do not contain the phosphinic acid group, limiting their use in chelation and other chemical reactions.
Phosphinic acid derivatives: These compounds may not have the same level of biological activity due to the absence of the cyclohexanamine moiety.
Eigenschaften
CAS-Nummer |
6325-34-4 |
---|---|
Molekularformel |
C20H28NO4P |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
cyclohexanamine;dibenzyl hydrogen phosphate |
InChI |
InChI=1S/C14H15O4P.C6H13N/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;7-6-4-2-1-3-5-6/h1-10H,11-12H2,(H,15,16);6H,1-5,7H2 |
InChI-Schlüssel |
CMRGXPWSGCXILM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N.C1=CC=C(C=C1)COP(=O)(O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.